molecular formula C7H10N2OS B14148328 5-Methyl-3-(2-propenyl)-2-thioxo-4-imidazolidinone CAS No. 49630-32-2

5-Methyl-3-(2-propenyl)-2-thioxo-4-imidazolidinone

Katalognummer: B14148328
CAS-Nummer: 49630-32-2
Molekulargewicht: 170.23 g/mol
InChI-Schlüssel: SWGXBUZJLLMBHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-3-(2-propenyl)-2-thioxo-4-imidazolidinone is a heterocyclic compound with a unique structure that includes a thioxo group and an imidazolidinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(2-propenyl)-2-thioxo-4-imidazolidinone typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of 5-methyl-2-thioxo-4-imidazolidinone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-3-(2-propenyl)-2-thioxo-4-imidazolidinone can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.

    Substitution: The allyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted imidazolidinones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Methyl-3-(2-propenyl)-2-thioxo-4-imidazolidinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Methyl-3-(2-propenyl)-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Methyl-3-(2-propenyl)-2-oxazolidinone: Similar structure but with an oxazolidinone ring instead of an imidazolidinone ring.

    5-Methyl-3-(2-propenyl)-2-thioxo-4-thiazolidinone: Contains a thiazolidinone ring instead of an imidazolidinone ring.

Uniqueness

5-Methyl-3-(2-propenyl)-2-thioxo-4-imidazolidinone is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

49630-32-2

Molekularformel

C7H10N2OS

Molekulargewicht

170.23 g/mol

IUPAC-Name

5-methyl-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C7H10N2OS/c1-3-4-9-6(10)5(2)8-7(9)11/h3,5H,1,4H2,2H3,(H,8,11)

InChI-Schlüssel

SWGXBUZJLLMBHI-UHFFFAOYSA-N

Kanonische SMILES

CC1C(=O)N(C(=S)N1)CC=C

Löslichkeit

>25.5 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.